Residual Acrylamide Content: Polyquaternium-39 (<1 ppm) vs. Polyquaternium-7 (≤10 ppm)
In the 2016 CIR Safety Assessment, typical unreacted acrylamide monomer in Polyquaternium-39 was reported as <1 ppm, whereas the 1995 CIR Final Report on Polyquaternium-7 documented residual acrylamide at levels as high as 10 ppm [1][2]. This represents a >90% reduction in the carcinogenic impurity burden, which is critical for formulators targeting EU and California Proposition 65 compliance.
| Evidence Dimension | Residual Acrylamide Monomer Level |
|---|---|
| Target Compound Data | <1 ppm (Polyquaternium-39) |
| Comparator Or Baseline | Polyquaternium-7: up to 10 ppm (commercial 8% solution) |
| Quantified Difference | ≥90% reduction (factor of ≥10 lower) |
| Conditions | CIR Safety Assessment data; typical commercial specifications for cosmetic-grade polymers |
Why This Matters
Acrylamide is classified as a Group 2A carcinogen; a >10-fold lower residual level directly enables formulation in leave-on products with reduced regulatory and toxicological risk.
- [1] Johnson, W. et al. Safety Assessment of Polyquaternium-22 and Polyquaternium-39 as Used in Cosmetics. International Journal of Toxicology, 2016, 35(3_suppl), 47S-53S. (Residual monomers for PQ-39: acrylamide <1 ppm, acrylic acid <50 ppm, DADMAC <2%) View Source
- [2] Elder, R.L. Final Report on the Safety Assessment of Polyquaternium-7. Journal of the American College of Toxicology, 1995, 14(4), 261-275. (Residual acrylamide up to 10 ppm) View Source
